molecular formula C10H20N2O3 B2506945 Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2287288-39-3

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate

Cat. No.: B2506945
CAS No.: 2287288-39-3
M. Wt: 216.281
InChI Key: HWABFOPMHSHYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its unique structure, which includes a cyclobutyl ring, an aminomethyl group, and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amines

    Substitution: Formation of substituted amines or amides

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate involves the cleavage of the Boc protecting group under acidic conditions. This results in the formation of a tert-butyl cation and the release of the free amine . The free amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate is unique due to its cyclobutyl ring structure, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-4-10(14,5-7)6-11/h7,14H,4-6,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWABFOPMHSHYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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